molecular formula C13H19NO6S B2733657 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)propane-1-sulfonamide CAS No. 946315-43-1

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)propane-1-sulfonamide

Cat. No.: B2733657
CAS No.: 946315-43-1
M. Wt: 317.36
InChI Key: GXBKVJUGZMALLD-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)propane-1-sulfonamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a sulfonamide group via a propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through the cyclization of catechol with formaldehyde. The resulting benzo[d][1,3]dioxole is then subjected to etherification with a suitable halogenated propane derivative to introduce the propane chain. Finally, the sulfonamide group is introduced via sulfonation and subsequent amination with 2-methoxyethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems would enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under reductive conditions.

    Substitution: The ether linkage can be cleaved and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as alkoxides or thiolates under basic conditions.

Major Products

    Oxidation: Products may include benzoquinones or carboxylic acids.

    Reduction: The primary amine derivative.

    Substitution: Various substituted ethers or thioethers.

Scientific Research Applications

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)propane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may facilitate binding to hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide
  • N-(2-methoxyethyl)benzo[d][1,3]dioxole-5-sulfonamide
  • 3-(benzo[d][1,3]dioxol-5-yloxy)-N-methylpropane-1-sulfonamide

Uniqueness

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)propane-1-sulfonamide is unique due to the presence of both the benzo[d][1,3]dioxole and sulfonamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-N-(2-methoxyethyl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO6S/c1-17-7-5-14-21(15,16)8-2-6-18-11-3-4-12-13(9-11)20-10-19-12/h3-4,9,14H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBKVJUGZMALLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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